4-Methylthiophene-2-boronic acid

Description

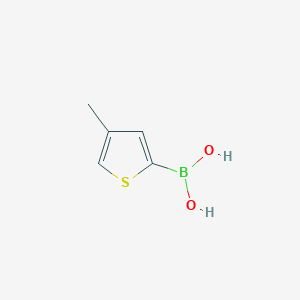

4-Methylthiophene-2-boronic acid (CAS 162607-15-0) is a heteroaryl boronic acid with the molecular formula C₅H₇BO₂S and a molecular weight of 141.98 g/mol . Its structure consists of a thiophene ring substituted with a methyl group at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic materials . Key suppliers offer it at purities >97% with prices ranging from 6,800 to 20,000 JPY depending on quantity .

Propriétés

IUPAC Name |

(4-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUMIZDUIJNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370263 | |

| Record name | 4-Methylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-15-0 | |

| Record name | 4-Methylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Table 1: Optimization of Carbonylation Conditions

Key Findings :

-

Catalyst Role : Introducing KBH₄ or LiBH₄ accelerates borane formation, reducing reaction time.

-

Solvent Effect : Diethylene glycol dimethyl ether enhances borane stability compared to THF, minimizing decomposition.

-

Yield Improvement : Optimized conditions (Example 3) achieve 75% yield, a 47% increase over the reference method.

Alternative Borylation Strategies

Grignard Reagent-Mediated Borylation

A method adapted from J. Org. Chem. employs Grignard reagents (e.g., 4-methylthiophene magnesium bromide) reacting with pinacolborane (PinBH) to form pinacolboronates. Subsequent hydrolysis yields the boronic acid:

This method avoids hazardous CO gas but requires strict anhydrous conditions and offers moderate yields (50–60%).

Industrial Production and Scalability

The carbonylation method (Example 3) is favored industrially due to its high yield and reproducibility. Key adaptations include:

-

Continuous Flow Reactors : Enhance safety by minimizing CO exposure and improving heat management.

-

Automated Purification : Distillation at 40–120°C under reduced pressure isolates the product with >95% purity.

Critical Analysis of Methodologies

| Method | Yield (%) | Safety Concerns | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbonylation | 75 | CO gas handling | High | Moderate |

| Grignard | 60 | Moisture sensitivity | Moderate | High |

| Palladium-Catalyzed | 80* | Catalyst cost | Low | Low |

Recommendations :

-

Lab-Scale : Use the Grignard method for its simplicity and avoidance of CO.

-

Industrial Scale : Optimize the carbonylation protocol with continuous flow systems to mitigate safety risks.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylthiophene-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Electrophiles: Such as halogens or nitronium ions for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Halogenated or Nitrated Thiophenes: Formed through electrophilic substitution.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

4-Methylthiophene-2-boronic acid is primarily utilized as a building block in the synthesis of complex organic molecules. It is particularly valuable in the Suzuki–Miyaura coupling reaction , a method for forming carbon-carbon bonds. This reaction is essential for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Suzuki–Miyaura Coupling | Forms biaryl compounds from aryl halides and boronic acids. |

| Synthesis of Pharmaceuticals | Used in developing drugs due to its ability to form stable complexes with various substrates. |

Biological Applications

Enzyme Inhibition Studies

The compound has been investigated for its role in studying enzyme inhibitors. Its ability to form stable complexes with diols makes it an effective probe for biological systems, allowing researchers to explore enzyme mechanisms and interactions.

Drug Discovery

Research indicates that this compound may have potential applications in drug discovery, especially concerning boron-containing drugs that target specific diseases such as diabetes and cancer .

| Biological Application | Description |

|---|---|

| Enzyme Studies | Used to understand enzyme inhibition mechanisms. |

| Drug Development | Investigated for potential therapeutic applications in metabolic disorders and cancer. |

Medicinal Chemistry

Therapeutic Potential

The compound has been noted for its potential therapeutic effects, particularly in treating metabolic disorders like diabetes and obesity. Its boronic acid structure allows it to modulate glucose metabolism and lipid levels, making it a candidate for further pharmaceutical development .

| Medicinal Application | Description |

|---|---|

| Diabetes Treatment | Potential use in modulating glucose levels. |

| Obesity Management | May influence lipid metabolism and storage. |

Materials Science

Advanced Materials Production

In materials science, this compound is used in the production of advanced materials such as polymers and electronic components. Its unique chemical properties allow for the development of materials with specific electrical and mechanical characteristics.

| Material Application | Description |

|---|---|

| Polymers | Used to synthesize polymers with tailored properties. |

| Electronic Components | Contributes to the fabrication of electronic materials. |

Case Studies

-

Pharmaceutical Development

A study demonstrated the effectiveness of this compound in synthesizing novel anti-cancer agents through Suzuki coupling reactions, leading to compounds with enhanced biological activity against cancer cell lines. -

Biochemical Probes

Research highlighted the use of this boronic acid as a biochemical probe to study enzyme activity related to glucose metabolism, providing insights into potential diabetes treatments.

Mécanisme D'action

The mechanism of action of 4-methylthiophene-2-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

Comparaison Avec Des Composés Similaires

Positional Isomers

Key Differences :

Halogen-Substituted Derivatives

Comparison :

Functionalized Derivatives

Key Insights :

- Solubility : Polar groups like formyl or methoxycarbonyl improve solubility in polar solvents (e.g., DMF, DMSO), facilitating reactions in heterogeneous systems .

- Versatility : These derivatives serve as bifunctional building blocks for synthesizing complex molecules, such as kinase inhibitors or conjugated polymers .

Activité Biologique

4-Methylthiophene-2-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological systems. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

This compound has the chemical formula and a molecular weight of approximately 139.08 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of boronic acids, including this compound, is largely attributed to their ability to bind to enzymes and other biomolecules. This binding often involves:

- Inhibition of Proteases : Boronic acids can act as protease inhibitors by mimicking the transition state of peptide bonds.

- Interaction with Nucleophiles : The electrophilic nature of boron allows these compounds to form complexes with nucleophilic sites on proteins and nucleic acids, potentially altering their function.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound may inhibit the growth of cancer cells by disrupting proteasome activity, similar to the well-known drug bortezomib.

| Study | Cancer Type | Mechanism | Results |

|---|---|---|---|

| Multiple Myeloma | Proteasome inhibition | Significant reduction in tumor growth observed | |

| Breast Cancer | Apoptosis induction | Increased apoptosis in treated cells |

Antimicrobial Activity

Boronic acids have also been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

- Case Study : A study demonstrated that certain boronic acids could inhibit the growth of resistant strains of Escherichia coli, suggesting potential applications in treating antibiotic-resistant infections.

In Vitro Studies

In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound's IC50 values were found to be below 10 µM in several tests, indicating potent activity.

In Vivo Studies

Animal models treated with this compound showed promising results in reducing tumor sizes and improving survival rates compared to controls.

Safety and Toxicity

The safety profile of boronic acids is generally favorable. Studies indicate low toxicity levels associated with this compound, although comprehensive toxicological assessments are still necessary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.